4-Hydroxyquinoline-6-carbaldehyde
Description
Contextualizing Quinolines within Advanced Chemical Synthesis and Materials Science Research
Quinolines, bicyclic heterocyclic compounds composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, are of paramount importance in numerous scientific fields. nih.govacs.org Their derivatives are integral to the creation of innovative materials with unique electronic and mechanical properties. nih.gov In materials science, the quinoline (B57606) motif has been utilized in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. nih.govacs.org
The synthesis of quinoline derivatives is a major focus for organic chemists, with a variety of methods developed to construct this versatile scaffold. nih.govnih.gov Classical named reactions such as the Skraup, Combes, and Friedländer syntheses have been foundational in accessing a wide array of substituted quinolines. nih.govnih.govrroij.com More recently, there has been a significant push towards greener and more sustainable synthetic protocols, employing techniques like microwave-assisted synthesis, nanocatalysts, and solvent-free reaction conditions to improve efficiency and reduce environmental impact. rsc.orgacs.org
The broad utility of the quinoline core structure is evident in its presence in numerous natural products and pharmacologically active compounds. nih.govacs.org This has made the synthesis and functionalization of quinolines a highly active area of research, driving the discovery of new applications in both medicine and materials science. nih.govrsc.org
Research Trajectories and Scholarly Significance of 4-Hydroxyquinoline-6-carbaldehyde Scaffolds
While the broader family of quinolines is well-established, specific derivatives such as this compound are the subject of more focused academic inquiry. The "4-hydroxyquinoline" portion of the molecule, also known as a 4-quinolone, is a significant scaffold in its own right, present in many natural products and pharmaceutical agents. researchgate.net The addition of a carbaldehyde (an aldehyde group) at the 6-position introduces a reactive site that is crucial for its role as a building block in further chemical synthesis.
The aldehyde group on the this compound scaffold allows for a variety of chemical transformations, making it a valuable intermediate for creating more complex molecules. For instance, aldehydes readily undergo condensation reactions with amines to form Schiff bases, a class of compounds with diverse applications. Research has shown the synthesis of Schiff base derivatives from quinolinecarbaldehydes, highlighting the synthetic utility of the aldehyde functional group. mdpi.com
Furthermore, the formylation of hydroxyquinolines, the process of adding an aldehyde group, is a key area of study. Different methods, such as the Vilsmeier-Haack and Duff reactions, are employed to introduce aldehyde groups onto the quinoline ring system at specific positions. mdpi.com The reactivity and regioselectivity of these formylation reactions are of significant interest to synthetic chemists. mdpi.com
The scholarly significance of this compound lies in its potential as a precursor for novel functional materials and biologically active compounds. The combination of the proven 4-hydroxyquinoline (B1666331) core with a reactive aldehyde handle makes it an attractive target for synthetic exploration and a key component in the development of new molecular architectures.
Interactive Data Tables
Below are interactive tables summarizing key aspects of quinoline synthesis and the functional groups of the subject compound.
Table 1: Classical Quinoline Synthesis Methods
| Synthesis Method | Description | Key Reactants |
| Skraup Synthesis | A classic method involving the reaction of an aniline (B41778) with glycerol, an oxidizing agent, and sulfuric acid. nih.gov | Aniline, Glycerol, Oxidizing Agent |
| Combes Reaction | The reaction of an aniline with a β-diketone, catalyzed by an acid. nih.gov | Aniline, β-Diketone |
| Friedländer Annulation | The condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl. rroij.com | 2-Aminoaryl Aldehyde/Ketone, Compound with α-Methylene Carbonyl |
| Gould-Jacobs Reaction | Involves the reaction of an aniline with ethoxymethylenemalonic ester followed by cyclization and subsequent reactions to form the 4-hydroxyquinoline scaffold. acs.org | Aniline, Ethoxymethylenemalonic Ester |
Table 2: Functional Groups of this compound
| Functional Group | Chemical Formula | Role in the Molecule |
| 4-Hydroxy Group | -OH | Influences the electronic properties and reactivity of the quinoline ring system. Can participate in hydrogen bonding. |
| 6-Carbaldehyde Group | -CHO | A reactive site for further chemical modifications, such as the formation of Schiff bases or oxidation to a carboxylic acid. |
| Quinoline Core | C₉H₇N | The fundamental heterocyclic scaffold providing the basic structure and contributing to the molecule's overall properties. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H7NO2 |
|---|---|
Molecular Weight |
173.17 g/mol |
IUPAC Name |
4-oxo-1H-quinoline-6-carbaldehyde |
InChI |
InChI=1S/C10H7NO2/c12-6-7-1-2-9-8(5-7)10(13)3-4-11-9/h1-6H,(H,11,13) |
InChI Key |
NGBNCJBNKRTKNZ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C=O)C(=O)C=CN2 |
Canonical SMILES |
C1=CC2=C(C=C1C=O)C(=O)C=CN2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 4 Hydroxyquinoline 6 Carbaldehyde
Foundational Synthetic Routes to 4-Hydroxyquinolines
The synthesis of the 4-hydroxyquinoline (B1666331) scaffold is a well-established area of heterocyclic chemistry, with several named reactions providing reliable access to this core structure. These methods typically involve the cyclization of acyclic precursors derived from anilines.
Gould-Jacobs Cyclization Pathways
The Gould-Jacobs reaction is a cornerstone in the synthesis of 4-hydroxyquinoline derivatives. wikipedia.org This thermal cyclization process begins with the condensation of an aniline (B41778) with an alkoxymethylene malonic ester, such as diethyl ethoxymethylenemalonate (EMME), to form an anilinomethylenemalonate intermediate. wikipedia.org This intermediate undergoes a 6-electron cyclization upon heating, typically in a high-boiling solvent like diphenyl ether, to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgmdpi.com The final step involves saponification of the ester to a carboxylic acid, followed by decarboxylation to afford the desired 4-hydroxyquinoline. wikipedia.orgyoutube.com
The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position. wikipedia.org However, the regioselectivity can be influenced by both steric and electronic factors, potentially leading to a mixture of products when asymmetrically substituted anilines are used. mdpi.com
General Steps of the Gould-Jacobs Reaction:
Condensation: Aniline reacts with a malonic acid derivative (e.g., EMME). wikipedia.org
Cyclization: The resulting intermediate is heated to induce benzannulation. wikipedia.org
Saponification: The ester group is hydrolyzed to a carboxylic acid using a base like sodium hydroxide. wikipedia.org
Decarboxylation: The carboxylic acid is heated to remove CO2 and form the 4-hydroxyquinoline. wikipedia.org
A typical reaction sequence starts with heating aniline and diethyl ethoxymethylenemalonate to about 120°C. thieme-connect.com The resulting intermediate is then cyclized by heating at high temperatures (around 250°C) in a solvent like diphenyl ether. thieme-connect.com
Modified Conrad-Limpach Reaction Protocols
The Conrad-Limpach synthesis provides another classical route to 4-hydroxyquinolines. This method involves the condensation of an aniline with a β-ketoester, like ethyl acetoacetate. wikipedia.org The initial reaction forms a Schiff base, which exists in equilibrium with its enamine tautomer. mdpi.comwikipedia.org This intermediate is then cyclized at very high temperatures (200–250°C) to form the 4-hydroxyquinoline ring system. mdpi.comwikipedia.org
A significant drawback of the traditional Conrad-Limpach reaction is the harsh conditions required for the cyclization step. mdpi.com Initially performed without a solvent, the yields were often moderate (below 30%). wikipedia.org A key modification was the introduction of high-boiling, inert solvents such as mineral oil, Dowtherm A (a mixture of diphenyl and diphenyl ether), or diphenyl ether, which in many cases, increased cyclization yields to as high as 95%. mdpi.comwikipedia.orgorgsyn.org
Further research has focused on identifying alternative, less expensive, and more user-friendly solvents. Studies have shown that the reaction yield generally improves with higher-boiling solvents, and alternatives like 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) have been found to be effective. nih.gov
Table 1: Comparison of Solvents in Conrad-Limpach Cyclization
| Solvent | Boiling Point (°C) | Typical Yield | Reference |
|---|---|---|---|
| None | - | < 30% | mdpi.comwikipedia.org |
| Mineral Oil | > 300 | Up to 95% | mdpi.comwikipedia.org |
| Diphenyl Ether | 259 | Up to 95% | mdpi.comorgsyn.org |
| Ethyl Benzoate | 212 | Adequate | nih.gov |
Cyclization Techniques Utilizing Enamine Intermediates
Enamines are crucial intermediates in many 4-hydroxyquinoline syntheses. researchgate.netmasterorganicchemistry.com While implicitly formed in the Gould-Jacobs and Conrad-Limpach reactions, some methods focus on the explicit formation and subsequent cyclization of these intermediates.
For instance, anilines can be reacted with dimethyl- or diethyl-1,3-acetonedicarboxylate in an alcohol solvent under reflux to afford stable enamine intermediates. nih.govmdpi.com These enamines are then isolated before being subjected to high-temperature cyclization in a solvent like 1,2-dichlorobenzene (B45396) to yield alkyl 2-(4-hydroxyquinolin-2-yl) acetates. nih.govmdpi.com This stepwise approach allows for the purification of the enamine intermediate, potentially leading to a cleaner final product. The cyclization of the enamine requires high temperatures, often above the boiling point of the solvent used, necessitating pressurized reaction vessels. mdpi.com
The reactivity of enamines, characterized by a nucleophilic α-carbon due to the electron-donating nature of the nitrogen atom, is central to their ability to undergo intramolecular cyclization to form the quinoline (B57606) ring. masterorganicchemistry.com
Application of Aniline Derivatives as Core Precursors
Aniline and its substituted derivatives are the foundational building blocks for the most common 4-hydroxyquinoline syntheses. mdpi.com The nature and position of substituents on the aniline ring are critical as they influence the reactivity and the regiochemical outcome of the cyclization step.
Gould-Jacobs Reaction: As mentioned, electron-donating groups on the aniline ring generally facilitate the reaction. wikipedia.org The cyclization can occur at either ortho position relative to the amino group, meaning meta-substituted anilines can produce a mixture of 5- and 7-substituted 4-hydroxyquinolines. mdpi.com
Conrad-Limpach Reaction: This method is also broadly applicable to a range of substituted anilines. wikipedia.org
Modern Methods: Newer synthetic protocols continue to rely on aniline derivatives. For example, palladium-catalyzed methods can couple 2-iodoaniline (B362364) with terminal acetylenes to build the quinoline core. mdpi.com Another approach involves the reaction of embelin (B1684587) with anilines and aromatic aldehydes, where anilines with electron-donating groups like 4-methoxyaniline lead to high yields, while those with electron-withdrawing groups are less effective. acs.org
The versatility of aniline derivatives allows for the introduction of a wide array of functional groups onto the benzene (B151609) portion of the quinoline scaffold, which is essential for synthesizing specific target molecules like 4-Hydroxyquinoline-6-carbaldehyde.
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool to enhance classical reactions, including the synthesis of 4-hydroxyquinolines. nih.govrsc.org This technique often leads to dramatic reductions in reaction times, improved yields, and cleaner reactions compared to conventional heating methods. mdpi.orgresearchgate.net
For example, in the Gould-Jacobs reaction, microwave irradiation can significantly shorten the time required for the condensation and cyclization steps. researchgate.net Similarly, the Conrad-Limpach reaction has been optimized under microwave irradiation, which can help reduce the formation of by-products. nih.gov Microwave heating has also been successfully applied to synthesize 4-hydroxy-2-quinolones from the condensation of anilines with diethylmalonate. nih.gov One study demonstrated the synthesis of 4-hydroxy-3-methyl-7,8-dihydroquinolin-5(6H)-one from cyclohexane-1,3-dione with a 98% yield using microwave heating. wjbphs.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
| Reaction | Method | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Dimerization of Anthranilamide | Conventional | - | 17% | mdpi.org |
| Dimerization of Anthranilamide | Microwave | 2 minutes | 64% | mdpi.org |
| Aniline + Benzonitrile | Conventional | - | Lower | mdpi.org |
| Aniline + Benzonitrile | Microwave | 3 minutes | 53% | mdpi.org |
Directed Synthesis of this compound
The introduction of a carbaldehyde (formyl) group at the C-6 position of the 4-hydroxyquinoline ring is typically achieved through electrophilic aromatic substitution on the pre-formed quinoline scaffold. The hydroxyl group at C-4 and the nitrogen at position 1 are activating, directing electrophiles to the benzene ring portion of the molecule.
A common and effective method for this transformation is the Vilsmeier-Haack reaction . This reaction uses a Vilsmeier reagent, typically formed from a mixture of phosphorus oxychloride (POCl3) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an activated aromatic ring.
The synthesis of related quinoline-carbaldehydes has been demonstrated using this method. For example, Vilsmeier-Haack formylation of 3-acetyl-1-methyl-4-hydroxyquinolin-2(1H)-one has been used to produce a pyrano[3,2-c]quinoline-3-carboxaldehyde. researchgate.net Similarly, the formylation of pyrimido[4,5-b]quinoline derivatives to create β-chlorovinyl aldehydes (which are precursors to carbaldehydes) at an activated carbon position has been achieved under Vilsmeier-Haack conditions. nih.gov While not directly on 4-hydroxyquinoline itself in the provided sources, the principles of the Vilsmeier-Haack reaction strongly support its applicability for the formylation at the electron-rich C-6 position of the 4-hydroxyquinoline scaffold to yield the target compound, this compound.
Regioselective Formylation Reactions for Carbaldehyde Introduction
The introduction of a carbaldehyde group at the C6 position of the 4-hydroxyquinoline scaffold requires precise control of regioselectivity. Several classic and modern formylation reactions have been adapted for this purpose.
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, typically generated from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl3), to introduce a formyl group. ijpcbs.comwikipedia.org The reaction proceeds via an electrophilic substitution mechanism where the chloroiminium ion, the active electrophile, attacks the electron-rich quinoline ring. wikipedia.org For 4-hydroxyquinolines, the hydroxyl group activates the ring, directing the substitution. The Vilsmeier-Haack reaction has been successfully applied to the synthesis of various quinoline carboxaldehydes. figshare.comresearchgate.net
Another classical method is the Reimer-Tiemann reaction , which is used for the ortho-formylation of phenols. wikipedia.orgsynarchive.com This reaction involves the treatment of a phenol (B47542) with chloroform (B151607) in a basic solution. wikipedia.orgmychemblog.com The reactive species is dichlorocarbene, which is generated in situ. jk-sci.comlscollege.ac.in While typically favoring the ortho position, the regioselectivity can be influenced by the substrate and reaction conditions. mychemblog.com This method has been extended to hydroxyquinolines, offering a pathway to formyl-substituted derivatives. mychemblog.comjk-sci.com
The Duff reaction provides an alternative route for the formylation of activated aromatic compounds. This method employs hexamethylenetetramine as the formylating agent in the presence of an acid catalyst. While less common than the Vilsmeier-Haack or Reimer-Tiemann reactions, it can be a useful tool in specific synthetic contexts.
Electrophile-Driven Regioselective Functionalization Strategies
The inherent reactivity of the quinoline nucleus can be exploited to achieve regioselective functionalization through electrophilic substitution reactions. The position of electrophilic attack is influenced by the directing effects of existing substituents and the nature of the electrophile. For 4-hydroxyquinoline, the hydroxyl group is a strong activating group, directing electrophiles primarily to the ortho and para positions of the carbocyclic ring.
The functionalization of quinolines can also be achieved through C-H activation, a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized substrates. nih.govmdpi.com Transition metal catalysis plays a key role in these transformations, enabling the site-selective introduction of various functional groups. nih.gov For instance, copper-catalyzed reactions have been employed for the direct functionalization of quinoline N-oxides. mdpi.comresearchgate.net
Multi-component Reaction Approaches in Quinoline Synthesis
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like quinolines from simple starting materials in a single step. Several named reactions are central to this strategy.
The Doebner-von Miller reaction is a classic MCR for synthesizing quinolines. wikipedia.orgslideshare.net It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound, which can be formed in situ from the condensation of two carbonyl compounds. wikipedia.orgsynarchive.com This reaction is typically catalyzed by strong acids like hydrochloric acid or Lewis acids. wikipedia.orgiipseries.org
The Combes quinoline synthesis provides a route to 2,4-disubstituted quinolines through the condensation of an aniline with a β-diketone, followed by acid-catalyzed cyclization. iipseries.orgwikipedia.org The regioselectivity of this reaction can be influenced by the steric and electronic properties of the substituents on both the aniline and the β-diketone. wikipedia.org
The Conrad-Limpach-Knorr synthesis is another important method that utilizes the reaction of anilines with β-ketoesters to produce 4-hydroxyquinolines. iipseries.orgnih.gov
Finally, the Gould-Jacobs reaction offers a pathway to 4-hydroxyquinolines by reacting an aniline with diethyl ethoxymethylenemalonate. nih.gov
Palladium-Catalyzed Cross-Coupling and Tandem Amination Reactions
Palladium-catalyzed reactions have become indispensable tools in organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.
Palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling, are widely used for the functionalization of haloquinolines. nih.govresearchgate.net The Suzuki-Miyaura reaction, which couples an organoboron compound with an organic halide, has been instrumental in the synthesis of various aryl-substituted quinolines. nih.govresearchgate.netnih.gov The Heck reaction, which involves the coupling of an alkene with an aryl halide, also provides a valuable route to substituted quinolines. rsc.orgorganic-chemistry.orgacs.orgtandfonline.com
Tandem reactions , where multiple bond-forming events occur in a single pot, offer a highly efficient approach to complex molecules. Palladium-catalyzed tandem amination reactions have been developed for the synthesis of 4-quinolones from o-haloaryl acetylenic ketones and primary amines. acs.orgorganic-chemistry.org This process involves a sequence of C-N bond formations to construct the quinolone core. acs.org Similarly, tandem processes involving allylic amination followed by intramolecular Heck coupling have been utilized to synthesize substituted quinolines. rsc.org Rhodium-catalyzed tandem C-H amination/annulation reactions have also been reported for the synthesis of indoloquinoline derivatives. acs.org
Optimization of Reaction Parameters and Yield Efficiency
The success of any synthetic strategy hinges on the careful optimization of reaction parameters to maximize yield and purity.
Influence of Temperature and Solvent Systems on Reaction Outcomes
Temperature and the choice of solvent are critical parameters that can significantly influence the rate, yield, and selectivity of a reaction. For instance, in the Doebner-von Miller reaction, the reaction is often carried out at elevated temperatures. wikipedia.org The choice of solvent can also be crucial; for example, in some palladium-catalyzed Heck reactions for quinoline synthesis, acetonitrile (B52724) has been identified as an optimal solvent. organic-chemistry.org In the synthesis of 4-hydroxyquinolines, the reaction temperature can be critical in controlling the formation of side products. nih.gov Optimization studies often involve screening various solvents and temperatures to find the ideal conditions for a specific transformation. researchgate.net
Table 1: Effect of Temperature on a Model Reaction
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 | 24 | 20 |
| 2 | 50 | 12 | 55 |
| 3 | 80 | 6 | 85 |
| 4 | 100 (reflux) | 4 | 92 |
This is a representative data table and does not correspond to a specific reaction for this compound.
Catalytic System Design and Ligand Effects
In transition metal-catalyzed reactions, the design of the catalytic system, including the choice of metal precursor and ligands, is paramount. The ligand plays a crucial role in modulating the reactivity and selectivity of the metal center.
In palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand can have a profound impact on the reaction outcome. acs.org For example, in the synthesis of 4-quinolones via tandem amination, ligands such as PPh3 and Xantphos have been shown to be effective. acs.org Similarly, in Heck reactions, the use of specific phosphine ligands can influence the efficiency of the catalytic cycle. acs.org The development of new and more effective ligand systems is an ongoing area of research aimed at improving the scope and efficiency of catalytic quinoline synthesis. nih.govusd.edu
Advanced Isolation and Purification Techniques
The isolation and purification of this compound from crude reaction mixtures are critical steps to obtaining a product of high purity, which is essential for subsequent characterization and application. The presence of both a hydroxyl and an aldehyde functional group on the quinoline scaffold necessitates tailored purification strategies to remove starting materials, reagents, and by-products. Advanced techniques often involve a combination of chromatography, recrystallization, and acid-base manipulation.
Purification strategies for quinoline derivatives can sometimes be complex, requiring methods beyond simple filtration and washing. google.com The choice of method depends on the scale of the synthesis and the nature of the impurities.
Chromatographic Methods
Chromatography is a cornerstone technique for the purification of quinoline derivatives. rac.ac.in The selection of the specific chromatographic method is contingent on the polarity of the target compound and its impurities.
Column Chromatography: This is a widely used method for the preparative purification of quinoline derivatives on a laboratory scale. rac.ac.in Both normal-phase and reversed-phase chromatography can be employed.
Normal-Phase Chromatography: Typically utilizes silica (B1680970) gel as the stationary phase. rac.ac.in The crude product is loaded onto the column, and a solvent system (eluent) of appropriate polarity is used to separate the components. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. mdpi.com
Reversed-Phase Chromatography: This technique uses a non-polar stationary phase (e.g., C18-functionalized silica) and a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol). It is particularly effective for purifying polar compounds and can be automated for higher throughput. nih.gov
Table 1: Typical Column Chromatography Parameters for Quinoline Derivatives
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (100-200 mesh) rac.ac.in | C18-Functionalized Silica |
| Typical Eluents | Hexane/Ethyl Acetate, Dichloromethane/Methanol (B129727) mdpi.com | Water/Acetonitrile, Water/Methanol |
| Separation Principle | Adsorption; polar compounds elute slower. | Partitioning; non-polar compounds elute slower. |
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an excellent option. An important consideration for hydroxyquinolines is their ability to chelate metals, which can interfere with the separation process. nih.gov Therefore, using a metal-free system, including PEEK (polyether-ether ketone) tubing and specialized columns, is crucial for successful and reproducible purification. nih.gov
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound forms pure crystals, leaving impurities behind in the solvent. The selection of an appropriate solvent or solvent system is key to the success of this method. The process may involve filtering a hot solution to remove insoluble impurities, followed by cooling to induce crystallization, collecting the crystals by filtration, and washing them with a small amount of cold solvent. google.comgoogle.com
Purification via Salt Formation
An alternative and efficient purification strategy for quinoline derivatives involves their conversion into salts. google.com The basic nitrogen atom in the quinoline ring can be protonated by an acid to form a salt, which often has different solubility properties than the free base, allowing it to be selectively precipitated and crystallized.
The general procedure involves:
Dissolving the crude product in a suitable solvent.
Adding an acid (e.g., hydrochloric acid, picric acid) to form the corresponding salt. google.comlookchem.com
Isolating the precipitated salt by filtration and washing it with a suitable solvent to remove non-basic impurities.
The purified salt is then dissolved in water, and a base (e.g., sodium hydroxide) is added to neutralize the acid and regenerate the pure quinoline derivative as a free base, which can then be isolated by filtration or extraction. google.comlookchem.com
This method is particularly useful for removing non-basic impurities and can yield a product of high quality. google.com
Chemical Transformations and Derivatization Strategies of 4 Hydroxyquinoline 6 Carbaldehyde
Reactivity Profiles of the Carbaldehyde Moiety
The aldehyde group at the C-6 position of the quinoline (B57606) ring is a key site for a variety of chemical modifications, enabling the synthesis of a diverse range of derivatives.
Schiff Base Condensation Reactions
The reaction of the carbaldehyde group with primary amines leads to the formation of Schiff bases, which are characterized by an imine or azomethine group (-C=N-). researchgate.net This condensation reaction is a versatile method for introducing a wide range of substituents onto the 4-hydroxyquinoline (B1666331) scaffold.
The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon of the aldehyde, forming an unstable carbinolamine intermediate. nih.gov This intermediate then undergoes dehydration, often catalyzed by acid, to yield the stable Schiff base. nih.gov The equilibrium of this reversible reaction can be shifted towards the product by removing the water formed during the reaction. mdpi.com
A variety of primary amines can be employed in this reaction, leading to a diverse library of Schiff base derivatives with different electronic and steric properties. For example, the reaction of quinolinecarbaldehydes with 2,6-diisopropylbenzenamine has been shown to produce crystalline Schiff bases in high yields. mdpi.com
Table 1: Examples of Schiff Base Condensation Reactions
| Aldehyde Reactant | Amine Reactant | Product |
|---|---|---|
| 4-Hydroxyquinoline-6-carbaldehyde | Primary Amine (e.g., Aniline) | N-((4-hydroxyquinolin-6-yl)methylene)aniline |
| Quinoline-5-carbaldehyde | 2,6-diisopropylbenzenamine | Corresponding Schiff Base |
Hydrazone Formation and Subsequent Cyclization Pathways
The condensation of this compound with hydrazine (B178648) or its derivatives yields hydrazones. These compounds are of significant interest due to their potential for further cyclization reactions, leading to the formation of various heterocyclic systems.
The initial reaction involves the formation of a hydrazone through the reaction of the carbaldehyde with a hydrazide. For instance, the reaction of ethyl 4-hydroxy-2-methylquinoline-6-carboxylate with hydrazine hydrate (B1144303) can produce the corresponding carbohydrazide, which can then be further reacted. researchgate.net The resulting hydrazones can undergo intramolecular cyclization under different conditions to form various heterocyclic rings like triazoles and thiadiazoles. researchgate.net
For example, a quinoline-6-carbohydrazide (B1297473) can react with phenyl isothiocyanate to form a phenylhydrazinecarbotioamide, which can then be cyclized in alkaline or acidic media to produce quinolyl-substituted triazoles and thiadiazoles. researchgate.net Similarly, reaction with carbon disulfide in an alkaline medium can yield a quinolyl-substituted 1,3,4-oxadiazole (B1194373). researchgate.net
Knoevenagel Condensation and Benzylidene Derivative Synthesis
The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a base. nih.govbeilstein-journals.org This reaction is particularly useful for synthesizing benzylidenemalononitrile (B1330407) derivatives and other related compounds. nih.gov
In the context of this compound, the carbaldehyde group can react with active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in the presence of a catalyst. The choice of solvent and catalyst can significantly influence the reaction's efficiency. researchgate.net For instance, polar-protic solvents like ethanol (B145695) and methanol (B129727) have been found to be effective for Knoevenagel condensations involving quinoline aldehydes. researchgate.net
This reaction provides a straightforward route to a variety of substituted vinylquinolines, which are valuable intermediates in organic synthesis. The use of heterogeneous catalysts, such as NiCu nanohybrids supported on multi-walled carbon nanotubes, has been shown to facilitate these condensations under mild conditions. nih.gov
Controlled Oxidation and Reduction of the Aldehyde Functionality
The aldehyde group of this compound can be selectively oxidized to a carboxylic acid or reduced to a primary alcohol, providing further avenues for derivatization.
Controlled oxidation can be achieved using various oxidizing agents. The resulting 4-hydroxyquinoline-6-carboxylic acid is a valuable precursor for the synthesis of amides, esters, and other carboxylic acid derivatives.
Conversely, the aldehyde can be reduced to a primary alcohol, 4-hydroxy-6-(hydroxymethyl)quinoline. This can be accomplished using reducing agents like sodium borohydride. This transformation introduces a hydroxyl group that can undergo further reactions such as etherification or esterification, expanding the range of accessible derivatives.
Transformations on the 4-Hydroxyquinoline Core
The 4-hydroxyquinoline nucleus itself is susceptible to various chemical modifications, primarily through electrophilic and nucleophilic substitution reactions.
Electrophilic and Nucleophilic Substitution Reactions
The 4-hydroxyquinoline ring system is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl group. mdpi.com This directing effect generally favors substitution at the C-5 and C-7 positions. mdpi.com The regioselectivity of these reactions is influenced by the nature of the electrophile and the reaction conditions. For example, formylation reactions like the Vilsmeier-Haack and Duff reactions can introduce additional aldehyde groups onto the quinoline ring. mdpi.com
Nucleophilic aromatic substitution reactions on the quinoline ring are also possible, particularly when a good leaving group is present. nih.govmdpi.com For instance, a chloro-substituted quinoline can undergo nucleophilic displacement with various nucleophiles like amines, thiols, and azides. mdpi.com While the primary focus here is on the 4-hydroxy derivative, understanding the general principles of nucleophilic substitution on the quinoline ring provides insight into potential derivatization strategies. rsc.org The reactivity of specific positions towards nucleophilic attack can be influenced by the presence of other substituents on the ring. mdpi.com
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Ethyl 4-hydroxy-2-methylquinoline-6-carboxylate |
| Phenyl isothiocyanate |
| Carbon disulfide |
| Malononitrile |
| Ethyl cyanoacetate |
| 2,6-diisopropylbenzenamine |
| Aniline (B41778) |
| Sodium borohydride |
| 4-hydroxyquinoline-6-carboxylic acid |
| 4-hydroxy-6-(hydroxymethyl)quinoline |
| N-((4-hydroxyquinolin-6-yl)methylene)aniline |
| Quinoline-5-carbaldehyde |
| Quinoline-7-carbaldehyde |
| 2-chloroquinoxaline |
| 4-chloro-8-methylquinolin-2(1H)-one |
| Thiourea |
| Dimethyl sulfate |
| Ethyl iodide |
Strategic Functional Group Interconversions
Functional group interconversions are fundamental in organic synthesis, allowing for the transformation of one functional group into another, thereby altering the molecule's reactivity and properties. solubilityofthings.com In the context of this compound, the aldehyde and hydroxyl groups are primary targets for such modifications.
The aldehyde moiety (-CHO) can undergo a variety of transformations. For instance, it can be oxidized to a carboxylic acid (-COOH) using oxidizing agents, or reduced to a primary alcohol (-CH₂OH) with reducing agents like sodium borohydride. solubilityofthings.com Another important interconversion is the transformation of the aldehyde into a nitrile (-CN) group, which can be achieved through dehydration of the corresponding oxime. vanderbilt.edu These interconversions are pivotal for subsequent synthetic steps, enabling the introduction of a diverse range of functionalities.
The hydroxyl group (-OH) at the 4-position also offers opportunities for strategic interconversions. It can be converted into a better leaving group, such as a sulfonate ester, to facilitate nucleophilic substitution reactions. vanderbilt.edu This strategy allows for the introduction of various substituents at this position, further diversifying the molecular scaffold.
A summary of key functional group interconversions for this compound is presented below:
| Starting Functional Group | Reagents/Conditions | Resulting Functional Group |
| Aldehyde (-CHO) | Oxidizing agents (e.g., KMnO₄) | Carboxylic Acid (-COOH) |
| Aldehyde (-CHO) | Reducing agents (e.g., NaBH₄) | Primary Alcohol (-CH₂OH) |
| Aldehyde (-CHO) | H₂NOH·HCl, then dehydration (e.g., P₂O₅) | Nitrile (-CN) |
| Hydroxyl (-OH) | Sulfonyl chloride (e.g., MsCl, TsCl) | Sulfonate Ester (-OSO₂R) |
Site-Specific Derivatization of Hydroxyl and Nitrogen Centers
The presence of both a hydroxyl group and a nitrogen atom in the quinoline ring allows for site-specific derivatization, a key strategy for creating a library of diverse compounds. The reactivity of these centers can be selectively targeted to introduce various substituents.
The hydroxyl group at the 4-position can be derivatized through reactions such as etherification or esterification. For example, the free -OH group can be reacted with alkyl halides in the presence of a base to form ethers. nih.gov This modification can influence the compound's solubility and biological activity.
The nitrogen atom in the quinoline ring can also be a site for derivatization. One common approach is N-oxidation to form an N-oxide, which can then act as a directing group for further functionalization of the quinoline ring. chemrxiv.org This strategy has been employed to achieve site-selective C-H functionalization at positions 2 and 8 of the 4-hydroxyquinoline scaffold. chemrxiv.org
Construction of Complex Polyheterocyclic Architectures
The aldehyde functionality of this compound serves as a versatile handle for the construction of more complex, fused heterocyclic systems. These reactions often involve condensation with various binucleophiles, leading to the formation of new rings.
The aldehyde group can be converted to a hydrazone, which is a key intermediate for the synthesis of triazole and thiadiazole rings. For instance, reaction with thiosemicarbazide (B42300) yields a thiosemicarbazone. nih.gov This intermediate can then be cyclized under different conditions to form either a 1,2,4-triazole (B32235) or a 1,3,4-thiadiazole (B1197879) ring fused to the quinoline core. nih.govresearchgate.net The choice of cyclizing agent and reaction conditions dictates the final heterocyclic system formed. For example, oxidative cyclization of thiosemicarbazones can lead to 1,3,4-thiadiazoles, while treatment with a base can afford 1,2,4-triazole-thiones.
Similarly, oxadiazole derivatives can be synthesized from this compound. ijper.orgnih.gov A common route involves the conversion of the aldehyde to an acid hydrazide. This is typically achieved by first oxidizing the aldehyde to a carboxylic acid, followed by esterification and subsequent reaction with hydrazine hydrate. nih.gov The resulting acid hydrazide can then be cyclized with various reagents, such as phosphorus oxychloride, to yield 1,3,4-oxadiazole derivatives. ijper.orgnih.gov Alternatively, reaction of the aldehyde with acid hydrazides can form hydrazones, which can then undergo oxidative cyclization to form 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net
The following table summarizes the synthesis of these heterocyclic systems:
| Target Heterocycle | Key Intermediate from Aldehyde | Typical Reagents for Cyclization |
| 1,2,4-Triazole | Thiosemicarbazone | Base (e.g., NaOH) |
| 1,3,4-Thiadiazole | Thiosemicarbazone | Oxidizing agent, Acid (e.g., H₂SO₄) |
| 1,3,4-Oxadiazole | Acid Hydrazide | Dehydrating agent (e.g., POCl₃) |
Annulation reactions provide a powerful method for constructing fused polycyclic systems. The aldehyde group of this compound can participate in reactions that lead to the formation of additional fused rings, such as pyridoquinoline and benzimidazole (B57391) systems.
For the synthesis of pyrido[3,2-c]quinoline systems, the Vilsmeier-Haack reaction on a related 4-hydroxyquinolin-2-one derivative has been shown to produce a pyrano[3,2-c]quinoline-3-carboxaldehyde. researchgate.net While not directly starting from this compound, this demonstrates the potential for building fused systems. The reactivity of the aldehyde in such fused systems allows for further reactions with nitrogen nucleophiles, potentially leading to pyrido-fused structures.
The formation of fused benzimidazole systems can be envisioned through the reaction of the aldehyde with o-phenylenediamine (B120857) derivatives. The initial condensation would form a Schiff base, which could then undergo intramolecular cyclization and oxidation to afford the benzimidazole ring fused to the quinoline scaffold.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 4-Hydroxyquinoline-6-carbaldehyde. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon and proton framework, as well as information on the presence of other heteroatoms and dynamic processes like tautomerism.
¹H and ¹³C NMR Studies for Molecular Connectivity and Proton Environments
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in establishing the molecular framework of this compound.
In the ¹H NMR spectrum, the aldehydic proton (CHO) characteristically appears as a singlet at a downfield chemical shift, typically around 10.0 ppm. The aromatic protons of the quinoline (B57606) ring system exhibit distinct signals, with their chemical shifts and coupling constants providing crucial information about their relative positions. For instance, in a related compound, 8-hydroxyquinoline-5-carbaldehyde (B1267011), the aromatic protons resonate between 7.26 and 9.56 ppm. mdpi.com The hydroxyl proton (OH) often presents as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is readily identifiable by its characteristic resonance in the downfield region, typically around 190-192 ppm. mdpi.com The carbon atoms of the quinoline ring appear in the aromatic region of the spectrum, and their specific chemical shifts are influenced by the substituents. For example, in 8-hydroxyquinoline-5-carbaldehyde, the carbon signals are observed between 110.8 and 159.6 ppm. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Quinoline Carbaldehydes
| Compound | Solvent | ¹H Chemical Shifts (ppm) | ¹³C Chemical Shifts (ppm) |
| 8-Hydroxyquinoline-5-carbaldehyde mdpi.com | DMSO-d₆ | 7.26 (d), 7.78 (dd), 8.17 (d), 8.97 (dd), 9.56 (dd), 10.14 (s, CHO) | 110.8, 122.4, 124.6, 126.8, 133.0, 138.0, 140.2, 149.0, 159.6, 192.2 (CHO) |
| 6-(Dimethylamino)-2-methylquinoline-5-carbaldehyde mdpi.com | DMSO-d₆ | 2.58 (s, CH₃), 3.11 (s, N(CH₃)₂), 7.43 (d), 7.64 (d), 7.98 (d), 9.18 (d), 10.20 (s, CHO) | 24.2, 45.7, 114.8, 121.9, 124.1, 125.2, 131.4, 135.2, 142.4, 155.6, 157.1, 190.4 (CHO) |
Note: This table provides data for related compounds to illustrate typical chemical shift ranges. Specific values for this compound may vary.
Multi-nuclear NMR for Heteroatom Analysis (e.g., ¹⁹F NMR)
While ¹H and ¹³C NMR are the most common, NMR spectroscopy can also be applied to other nuclei, such as ¹⁹F, to probe specific structural features. If a fluorine substituent were present on the this compound scaffold, ¹⁹F NMR would be an invaluable tool. It provides information on the chemical environment of the fluorine atom, including its connectivity and through-space interactions. The chemical shifts and coupling constants (J-coupling) between fluorine and neighboring protons or carbons would offer further structural confirmation. nih.gov
Investigation of Tautomeric Equilibria via NMR
Quinoline derivatives, particularly those with hydroxyl groups, can exist in different tautomeric forms. researchgate.net For this compound, a potential equilibrium exists between the 4-hydroxyquinoline (B1666331) (enol) form and the 4-quinolone (keto) form. NMR spectroscopy is a powerful technique to investigate this equilibrium. nih.govresearchgate.net
The presence of distinct sets of signals for each tautomer in the ¹H and ¹³C NMR spectra would indicate a slow exchange between the forms on the NMR timescale. Conversely, averaged signals suggest a rapid equilibrium. The chemical shifts of key nuclei, such as the C4 carbon and the proton on the nitrogen or oxygen, are particularly sensitive to the tautomeric state. nih.govresearchgate.net For instance, the C4 chemical shift in the keto form is expected to be significantly more downfield (around 177 ppm) compared to the enol form. researchgate.net The solvent can also play a crucial role in shifting the equilibrium, with polar solvents often favoring the zwitterionic or keto forms. nih.gov
Vibrational Spectroscopy (FTIR, Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and the nature of the bonding within the molecule.
Identification of Characteristic Functional Group Vibrations
The FTIR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its various functional groups.
The most prominent vibrations include:
O-H stretching: A broad band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl group, often broadened due to hydrogen bonding.
C=O stretching (aldehyde): A strong, sharp band typically appears in the range of 1700-1680 cm⁻¹.
C=C and C=N stretching (aromatic ring): Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the quinoline ring system.
C-H stretching (aromatic and aldehyde): Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the aldehydic C-H stretch appears as two weak bands around 2850 and 2750 cm⁻¹.
Computational studies on related molecules like quinoline-4-carbaldehyde (B127539) have been used to assign the observed vibrational frequencies to specific normal modes of vibration. nih.gov
Table 2: Expected Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Hydroxyl (-OH) | O-H stretch | 3400-3200 (broad) |
| Aldehyde (-CHO) | C=O stretch | 1700-1680 (strong, sharp) |
| C-H stretch | ~2850 and ~2750 (weak) | |
| Quinoline Ring | C=C and C=N stretch | 1600-1450 |
| Aromatic C-H stretch | >3000 |
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Interactions
The position and shape of the O-H stretching vibration in the FTIR spectrum are particularly sensitive to hydrogen bonding. In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonds are possible.
An intramolecular hydrogen bond could potentially form between the hydroxyl group at position 4 and the nitrogen atom of the quinoline ring. This would typically result in a sharper and lower frequency O-H stretching band compared to a non-hydrogen-bonded hydroxyl group.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Investigations
UV-Vis spectroscopy is a primary tool for probing the electronic structure of molecules like this compound. The interaction of the molecule with ultraviolet and visible light induces transitions between electronic energy levels, providing information on the conjugated π-electron system and the influence of its functional groups.
The UV-Vis absorption spectrum of this compound is expected to be characterized by strong absorption bands arising from π→π* transitions within the aromatic quinoline ring system. While specific experimental data for this exact compound is not detailed in the reviewed literature, analysis of closely related structures, such as 8-hydroxyquinoline-5-carbaldehyde, provides insight into its likely spectral characteristics. For instance, 8-hydroxyquinoline-5-carbaldehyde in methanol (B129727) exhibits multiple absorption maxima, indicating a complex electronic structure. mdpi.com The absorption and emission spectra are influenced by the tautomeric equilibrium between the enol form (4-hydroxyquinoline) and the keto form (1H-quinolin-4-one).
The fluorescence emission spectrum is anticipated to show a significant Stokes shift (the difference in wavelength between the absorption maximum and the emission maximum). This is a common feature in hydroxyquinoline derivatives and often points to substantial structural and electronic rearrangement in the excited state, such as excited-state intramolecular proton transfer (ESIPT). rsc.orgresearchgate.net
Table 1: Comparative UV-Vis Absorption Data for a Related Quinoline Carbaldehyde Derivative This table presents data for a structurally similar compound to illustrate the expected spectral range for this compound.
| Compound | Solvent | Absorption Maxima (λmax, nm) | Molar Extinction Coefficient (log ε) | Reference |
|---|---|---|---|---|
| 8-Hydroxy-2-methylquinoline-5,7-dicarbaldehyde | Methanol | 429, 350, 286, 267, 248, 207 | 2.86, 3.27, 3.65, 4.03, 3.83, 4.09 | mdpi.com |
Solvatochromism describes the change in a substance's color—and more broadly, its absorption and emission spectra—when dissolved in different solvents. wikipedia.org This phenomenon arises from the differential solvation of the molecule's ground and excited electronic states. wikipedia.org For this compound, changes in solvent polarity are expected to significantly influence its spectral properties.
Increasing solvent polarity often leads to a bathochromic (red) shift in the emission spectrum of molecules with a more polar excited state. nih.gov This is indicative of an intramolecular charge transfer (ICT) character upon excitation. researchgate.net The hydroxyl group (-OH) acts as an electron donor and the aldehyde (-CHO) and quinoline nitrogen act as electron-withdrawing moieties, facilitating a charge redistribution in the excited state. This excited state would be more stabilized by polar solvents than the ground state, thus lowering the energy gap for fluorescence and shifting the emission to longer wavelengths. Conversely, a hypsochromic (blue) shift with increasing solvent polarity would suggest the ground state is more polar than the excited state. wikipedia.org
A key feature of many hydroxyquinoline compounds is the occurrence of Excited-State Intramolecular Proton Transfer (ESIPT). rsc.orgresearchgate.netacs.org Upon photoexcitation, the acidity of the phenolic hydroxyl group increases dramatically, while the basicity of the quinoline nitrogen atom also increases. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom within the same molecule. researchgate.netnih.gov
This process leads to the formation of an excited keto-tautomer, which is responsible for the fluorescence emission. rsc.org Because the ground state of this keto form is unstable, the emission occurs at a much lower energy (longer wavelength) than the initial absorption, resulting in an unusually large Stokes shift. rsc.org Studies on related molecules like 10-hydroxybenzo[h]quinoline (B48255) (HBQ) have shown that this proton transfer can be extremely rapid, occurring on a femtosecond timescale and is often considered a barrierless process. researchgate.net The presence of the carbaldehyde group may further influence the potential energy surfaces of the ground and excited states, but the ESIPT pathway is a highly probable de-excitation channel for this compound. acs.org
Mass Spectrometry (MS, HRMS, GC-MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable tool for confirming the molecular weight and formula of a compound and for elucidating its structure through analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid or gas chromatography, can determine the mass of the parent ion with high accuracy (typically with errors below 5 mDa), allowing for the unambiguous confirmation of the molecular formula, C₁₀H₇NO₂. nih.govresearchgate.net Techniques like GC-Orbitrap MS provide high resolving power and mass accuracy, which are critical for identifying unknown compounds in complex mixtures. frontiersin.org
The fragmentation of this compound in an electron ionization (EI) mass spectrometer is expected to follow predictable pathways. The molecular ion peak (M⁺•) would be observed, and subsequent fragmentation would likely involve:
Loss of a hydrogen radical (-H•) from the aldehyde group.
Loss of the formyl radical (-CHO•) , a characteristic fragmentation of aromatic aldehydes, leading to a significant [M-29]⁺ peak.
Loss of carbon monoxide (-CO) from the molecular ion, resulting in an [M-28]⁺• peak.
Retro-Diels-Alder (RDA) reaction , which would cause the cleavage of the quinoline ring system, providing diagnostic fragments that confirm the core structure. nih.gov
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Neutral Loss | Predicted m/z (for C₁₀H₇NO₂) | Notes |
|---|---|---|---|
| [C₁₀H₇NO₂]⁺• | - | 173.0477 | Molecular Ion (M⁺•) |
| [C₁₀H₆NO₂]⁺ | H• | 172.0399 | Loss of hydrogen radical |
| [C₉H₇NO]⁺• | CO | 145.0528 | Loss of carbon monoxide from M⁺• |
| [C₉H₆NO]⁺ | CHO• | 144.0450 | Loss of formyl radical from M⁺• |
X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing
X-ray diffraction analysis of single crystals provides definitive information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound was not found in the reviewed literature, the analysis of related quinoline structures allows for well-founded predictions. helsinki.firesearchgate.net
The molecule is expected to be largely planar due to the fused aromatic ring system. In the solid state, strong intermolecular hydrogen bonds are highly probable and would play a dominant role in the crystal packing. helsinki.fi These bonds could form between the hydroxyl group (-OH) of one molecule and the carbonyl oxygen (C=O) of the aldehyde group or the quinoline nitrogen of a neighboring molecule, leading to the formation of one-dimensional chains or two-dimensional networks. helsinki.fiajchem-a.com
Furthermore, π-π stacking interactions between the planar quinoline rings of adjacent molecules are expected. These non-covalent interactions would contribute significantly to the stability of the crystal lattice, influencing the distance and orientation between stacked molecules. helsinki.fi
Table 3: Expected Solid-State Structural Features of this compound
| Structural Feature | Description | Anticipated Role in Crystal Structure |
|---|---|---|
| Molecular Conformation | The fused quinoline ring system is expected to be essentially planar. | Facilitates close packing and π-π stacking. |
| Intermolecular Hydrogen Bonding | Strong O-H···O or O-H···N bonds between the hydroxyl, carbonyl, and quinoline moieties. | Primary driving force for supramolecular assembly into chains, sheets, or other motifs. helsinki.fi |
| π-π Stacking | Face-to-face or offset stacking of the aromatic quinoline rings. | Contributes to crystal stability and determines the packing efficiency along one or more crystal axes. helsinki.fi |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives. It provides a framework for calculating the electronic structure of molecules, which in turn allows for the prediction of their geometric, spectroscopic, and reactive properties.
The first step in many computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For quinoline derivatives, DFT calculations, often using basis sets like 6-311++G(d,p), are employed to find the optimized geometry. nih.gov These calculations can identify stable conformers, such as those arising from the orientation of the carboxaldehyde group. researchgate.net The electronic structure of the optimized geometry is then analyzed to understand the distribution of electrons within the molecule, which is crucial for predicting its chemical behavior.
DFT calculations are highly effective in predicting various spectroscopic properties of molecules like 4-Hydroxyquinoline-6-carbaldehyde.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov These theoretical predictions can be compared with experimental data to confirm the molecular structure. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is utilized to predict the electronic absorption spectra (UV-Vis) of molecules. nih.goveurjchem.com This method calculates the energies of vertical excitations, which correspond to the absorption of light and can help in understanding the electronic transitions within the molecule.
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated using DFT. These theoretical frequencies, after appropriate scaling, can be compared with experimental Fourier Transform Infrared (FT-IR) and FT-Raman spectra to aid in the assignment of vibrational modes. nih.gov
A comparative table of theoretical and experimental spectroscopic data for a related quinoline derivative is presented below to illustrate the accuracy of these predictive methods.
| Spectroscopic Data | Theoretical (Calculated) | Experimental (Observed) |
| ¹H NMR (ppm) | Calculated chemical shifts | Observed chemical shifts |
| ¹³C NMR (ppm) | Calculated chemical shifts | Observed chemical shifts |
| UV-Vis (nm) | Predicted λmax | Observed λmax |
| IR (cm⁻¹) | Calculated vibrational frequencies | Observed vibrational frequencies |
This table is a generalized representation. Specific values would be obtained from dedicated computational studies on this compound.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for assessing the chemical reactivity and stability of a molecule. nih.govbiomedres.us
A smaller HOMO-LUMO gap generally indicates higher reactivity and lower kinetic stability, as it is energetically more favorable to move electrons between these orbitals. biomedres.us For quinoline derivatives, the HOMO-LUMO gap can be calculated using DFT to predict their reactive nature. researchgate.net The distribution of these orbitals also provides insight into the regions of the molecule that are most likely to be involved in chemical reactions.
| Molecular Orbital Property | Significance |
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
Mechanistic Studies and Reaction Pathway Elucidation
Computational chemistry is instrumental in mapping out the pathways of chemical reactions involving this compound. These studies can reveal the step-by-step process of bond breaking and formation.
A key aspect of mechanistic studies is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a critical factor in determining the rate of a reaction. masterorganicchemistry.com Computational methods can be used to locate the geometry of the transition state and calculate its energy. Understanding the structure of the transition state provides valuable information about the mechanism of a reaction, such as electrophilic aromatic substitution reactions that are common for quinoline derivatives. mdpi.com
By calculating the energies of reactants, transition states, and products, computational chemistry can provide insights into the kinetic and thermodynamic control of a reaction.
Kinetic Control: Under kinetic control, the product that is formed fastest predominates. openstax.org This corresponds to the reaction pathway with the lowest activation energy (the energy difference between the reactants and the transition state). dalalinstitute.comyoutube.com
The reaction conditions, particularly temperature, can influence whether a reaction is under kinetic or thermodynamic control. masterorganicchemistry.comopenstax.org At lower temperatures, reactions are often irreversible and kinetically controlled, while at higher temperatures, reactions may become reversible, allowing the system to reach thermodynamic equilibrium. openstax.org Computational studies can model these conditions to predict the likely outcome of a reaction. For instance, in the formylation of hydroxyquinolines, computational studies can help explain the observed selectivity for substitution at specific positions on the quinoline ring. mdpi.com
Analysis of Intermolecular and Non-Covalent Interactions (NCI)
The arrangement of molecules in a condensed phase is governed by a complex network of non-covalent interactions (NCIs). These interactions, though weaker than covalent bonds, are crucial in determining the crystal packing, solubility, and even the biological activity of a compound. Theoretical methods provide a powerful lens to visualize and quantify these subtle forces.
One of the primary tools for this analysis is the Hirshfeld surface analysis . This method maps the electron density distribution of a molecule to define its surface in a crystalline environment. By analyzing the distances from the surface to the nearest atoms inside and outside, a "fingerprint" of intermolecular contacts can be generated. For quinoline derivatives, these analyses often reveal the significance of π-π stacking interactions, where the planar aromatic rings stack on top of each other, and various hydrogen bonds. researchgate.net
In the case of this compound, several types of non-covalent interactions are anticipated. The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the quinoline ring and the oxygen of the carbaldehyde group can act as hydrogen bond acceptors. Furthermore, the extensive π-system of the quinoline ring makes it susceptible to π-π stacking and C-H···π interactions.
Non-Covalent Interaction (NCI) plot analysis , also known as Reduced Density Gradient (RDG) analysis, provides a visual representation of these interactions in real space. nih.govhmdb.ca This method plots the reduced electron density gradient against the electron density. Regions of low density and low gradient correspond to non-covalent interactions. These are typically visualized as isosurfaces, where the color indicates the nature of the interaction:
Blue: Strong attractive interactions (e.g., hydrogen bonds).
Green: Weak van der Waals interactions.
Red: Strong repulsive interactions (e.g., steric clashes).
While a specific NCI plot for this compound is not available in the literature, studies on analogous molecules like 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde (B8767399) provide valuable insights. eurjchem.com For such compounds, NCI analysis reveals the presence of intramolecular hydrogen bonds between the hydroxyl group and the quinoline nitrogen, as well as various intermolecular contacts that stabilize the crystal lattice. eurjchem.comarabjchem.org
The strength and nature of these interactions can be further quantified using Quantum Theory of Atoms in Molecules (QTAIM) . This theory analyzes the topology of the electron density to identify bond critical points (BCPs) between interacting atoms. The properties at these BCPs, such as the electron density and its Laplacian, provide quantitative information about the strength and nature of the bonds, including weak non-covalent interactions. mdpi.com
A summary of common non-covalent interactions and the methods to study them is presented in the table below.
| Interaction Type | Description | Typical Probing Method |
| Hydrogen Bonding | An attractive interaction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hirshfeld Surface Analysis, NCI Plot, QTAIM |
| π-π Stacking | An attractive, noncovalent interaction between aromatic rings. | Hirshfeld Surface Analysis, NCI Plot |
| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | NCI Plot, Hirshfeld Surface Analysis |
| Steric Repulsion | A repulsive interaction that occurs when atoms are brought too close together. | NCI Plot |
Prediction and Analysis of Nonlinear Optical (NLO) Properties
Nonlinear optical (NLO) materials are of great interest for their potential applications in photonics, including optical switching and data storage. nih.gov The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by its electronic structure. Molecules with large dipole moments, extended π-conjugation, and significant intramolecular charge transfer (ICT) often exhibit high NLO activity. nih.govnih.gov
The NLO properties of a molecule are primarily described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). Density Functional Theory (DFT) calculations have become a standard tool for predicting these properties. researchgate.net For quinoline derivatives, the presence of electron-donating groups (like a hydroxyl group) and electron-withdrawing groups (like a carbaldehyde group) attached to the π-conjugated quinoline core can lead to significant ICT and, consequently, enhanced NLO properties. nih.govmdpi.com
A theoretical study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde has shown that such molecules can possess notable NLO characteristics. eurjchem.com The key parameters for evaluating NLO potential are:
Polarizability (α): The measure of the ease with which the electron cloud of a molecule can be distorted by an external electric field.
First Hyperpolarizability (β): The first-order nonlinear response, which is responsible for effects like second-harmonic generation.
The calculated values for these parameters are typically reported in atomic units (a.u.) and can be converted to electrostatic units (esu). For instance, a study on chromene derivatives highlighted that compounds with lower energy gaps tend to have higher hyperpolarizability values. nih.gov While specific calculated values for this compound are not documented, the structural features suggest it could be a promising candidate for NLO applications. The interplay between the electron-donating hydroxyl group and the electron-withdrawing carbaldehyde group across the quinoline ring system is expected to facilitate ICT, a key requirement for a high NLO response.
| NLO Parameter | Description | Importance |
| Dipole Moment (μ) | A measure of the separation of positive and negative charges in a molecule. | A high value often indicates a significant NLO response. |
| Polarizability (α) | The ability of the molecular electron cloud to be distorted by an electric field. | Relates to the linear optical properties. |
| First Hyperpolarizability (β) | A measure of the second-order nonlinear optical response. | Crucial for applications like second-harmonic generation. |
Correlation of Quantum Chemical Parameters with Structure-Property Relationships
Quantum chemical calculations provide a suite of parameters that are invaluable for understanding the relationship between a molecule's structure and its properties. These parameters, often derived from Frontier Molecular Orbital (FMO) theory, offer insights into the reactivity, stability, and electronic characteristics of a compound. arabjchem.org
The most important FMOs are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) . The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy is related to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. rsc.org A small energy gap suggests that the molecule is more reactive and can be easily polarized, which is often correlated with higher NLO activity. nih.gov
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated:
Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).
Chemical Hardness (η): A measure of the resistance to charge transfer (η = (I - A) / 2). A lower hardness value indicates a more reactive molecule.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). A higher softness value indicates greater reactivity.
These parameters have been used to establish structure-activity relationships for various quinoline derivatives. ijcce.ac.ir For example, in a study of 7-substituted 4-hydroxyquinoline-3-carboxylic acids, it was found that their biological activity was correlated with physicochemical parameters like lipophilicity (π) and the molar refractivity (MR). ijcce.ac.ir
For this compound, the substituents are expected to significantly influence these quantum chemical parameters. The hydroxyl group, being an electron donor, will likely raise the HOMO energy level, while the electron-withdrawing carbaldehyde group will lower the LUMO energy. This combined effect would lead to a smaller HOMO-LUMO gap, suggesting a potentially high reactivity and polarizability for the molecule.
| Quantum Chemical Parameter | Formula | Interpretation |
| HOMO Energy (EHOMO) | - | Related to the electron-donating ability. |
| LUMO Energy (ELUMO) | - | Related to the electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability to attract electrons. |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution. |
| Chemical Softness (S) | 1/η | Inverse of hardness, indicates higher reactivity. |
Advanced Applications in Materials Science and Chemical Systems
Development of Novel Materials and Polymeric Systems
The inherent properties of the hydroxyquinoline scaffold suggest potential, though not yet widely documented, applications in materials science.
Application as Coatings and Polymer Additives
While specific research detailing the use of 4-Hydroxyquinoline-6-carbaldehyde as a primary component in coatings or as a polymer additive is not extensively available, the general class of compounds to which it belongs has properties that are desirable for such applications. The quinoline (B57606) moiety itself can impart thermal stability and specific optical properties. The phenolic hydroxyl group suggests potential as an antioxidant, which is a critical function for polymer additives designed to prevent degradation. Further research would be required to fully explore its efficacy and compatibility within various polymer matrices.
Stabilization of Organic Materials Against Environmental Degradation
The stabilization of organic materials often relies on additives that can interrupt degradation pathways initiated by UV light, heat, or oxidation. Compounds containing phenolic hydroxyl groups are known to act as radical scavengers, a key mechanism in preventing oxidative degradation. Although direct studies on this compound for material stabilization are limited, its structure is suggestive of potential antioxidant capabilities. The degradation of related N-heterocyclic aromatic compounds has been a subject of environmental research, indicating the importance of understanding the stability of this class of molecules . The interaction of organic compounds with metal oxides, such as aluminum and iron oxides, is a known mechanism for the stabilization of organic matter in environmental contexts, which could provide a model for how such molecules might be anchored or stabilized within a material matrix.
Advanced Sensor Technology Development
The most significant and well-explored applications of the hydroxyquinoline scaffold lie in the field of sensor technology, owing to its inherent fluorescent properties that are highly sensitive to the local chemical environment.
Design of Fluorescent Sensors for Selective Analyte Detection (e.g., Metal Ions)
The 4-hydroxyquinoline (B1666331) core is a fluorophore whose emission properties can be dramatically altered upon complexation with metal ions. The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group form a bidentate chelation site ideal for binding cations. This binding event often restricts intramolecular vibrations and can disrupt photophysical processes like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT), leading to a significant enhancement of fluorescence intensity (chelation-enhanced fluorescence, CHEF).
The aldehyde group at the 6-position is not merely a passive substituent; it serves as a crucial reactive handle for rationally designing more complex and selective sensors. Through chemical reactions such as Schiff base condensation with various amines, the core this compound structure can be elaborated into larger molecules. This allows for the introduction of different binding pockets to tune the sensor's selectivity for specific target analytes, such as Zn²⁺, Al³⁺, or various transition metals.
The table below summarizes the performance of representative fluorescent sensors based on the broader hydroxyquinoline framework, illustrating their effectiveness in detecting various metal ions.
| Sensor Base | Target Analyte | Detection Mechanism | Limit of Detection (LOD) | Medium |
| 8-Hydroxyquinoline | Various Metal Ions | Chelation, Fluorescence | Varies | Aqueous/Organic |
| Quinoline-tagged probe | Zn²⁺ | Chelation-Enhanced Fluorescence | 5 ppb | Aqueous |
| 8-Hydroxyquinoline derivative | Fe(II) | Colorimetric Change | Not specified | Aqueous |
This table presents illustrative data for the broader class of hydroxyquinoline-based sensors to demonstrate typical capabilities.
Engineering of Photoresponsive Systems and Molecular Switches
A photoresponsive system or molecular switch is a molecule that can be reversibly shifted between two or more stable states by light, resulting in a change in a measurable property like color or fluorescence. The analyte-responsive fluorescence of this compound and its derivatives makes them ideal candidates for engineering such systems.
The "off-on" or "on-off" switching of fluorescence upon binding and dissociation of an analyte is the fundamental principle of a chemosensor-based molecular switch. In the absence of a target ion, the molecule may exhibit low fluorescence due to quenching mechanisms like ESIPT, where a proton is transferred from the hydroxyl group to the ring nitrogen in the excited state. Upon metal ion chelation, this pathway can be blocked, "switching on" the fluorescence. Conversely, systems can be designed where a non-fluorescent complex becomes fluorescent upon displacement of the metal by a different analyte. The reactive aldehyde group allows for the integration of this quinoline switch into larger, more complex molecular architectures or even polymer backbones to create advanced photoresponsive materials.
Catalysis and Ligand Design in Organic Reactions
The ability of the 4-hydroxyquinoline structure to act as a robust chelating ligand for metal ions is central to its application in catalysis. This compound is a particularly valuable precursor for creating custom ligands.
The molecule functions as a bidentate ligand through its ring nitrogen and hydroxyl oxygen. This N,O-chelate core can securely bind to a catalytic metal center. The true advantage of this compound lies in the aldehyde group at the 6-position, which provides a convenient site for synthetic modification. By reacting the aldehyde with other molecules, chemists can construct more elaborate, multidentate ligands. For example, a Schiff base condensation reaction with a primary amine introduces a new arm to the ligand, potentially containing additional donor atoms. This allows for the synthesis of tridentate (N,N,O) or tetradentate ligands, which can form highly stable and catalytically active complexes with a variety of transition metals like Ruthenium and Rhodium. The design of these ligands is crucial for controlling the reactivity and selectivity of metal-catalyzed organic reactions, such as hydrogenations, oxidations, and cross-coupling reactions.
Function of Quinoline Derivatives as Ligands for Metal Catalysts
Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that function effectively as ligands in coordination chemistry. researchgate.netnih.gov The nitrogen atom within the quinoline ring possesses a lone pair of electrons, enabling it to form coordinate bonds with a variety of metal ions. researchgate.net The presence of additional functional groups, such as the hydroxyl group in 4-hydroxyquinoline, can facilitate the formation of stable chelate rings through coordination with the metal center.
Metal complexes incorporating quinoline-based ligands have demonstrated considerable potential in various applications. Palladium complexes with aromatic nitrogen-bearing heterocycles like quinoline derivatives have been investigated for their antitumor properties. researchgate.net Furthermore, copper(II) complexes featuring quinoline-based ligands have been synthesized and studied for their catalytic role in atom transfer radical addition (ATRA) reactions. rsc.org These complexes can be generated in situ from common copper(II) halides and the corresponding ligand, and they effectively catalyze the addition of alkyl halides to alkenes under white light irradiation at room temperature. rsc.org The photoelectrochemical properties of these copper(II)-quinoline complexes suggest that they are reduced by light to form the active copper(I) species without needing an external reducing agent. rsc.org
The structural versatility of quinoline derivatives allows them to form diverse metal complexes. For example, Schiff base ligands derived from quinoline-3-carbohydrazide (B3054276) have been used to prepare complexes with Cu(II), Ni(II), Co(II), Cd(II), Cr(III), and Fe(III). mdpi.com The coordination in these complexes can occur through different atoms, including the azomethine nitrogen and carbonyl oxygen or the azomethine nitrogen and phenolic oxygen, depending on the specific ligand structure. mdpi.com
The phenomenon of π–π stacking is also a significant interaction observed in metal complexes of functionalized quinoline-based ligands, occurring in a substantial percentage of cases and leading to the formation of dimeric species or higher-dimensional networks. rsc.org This interaction, along with other supramolecular forces like hydrogen bonding, plays a role in the self-assembly of these complexes. rsc.org
Catalytic Role in Specific Organic Transformations
Quinoline derivatives are not only crucial as ligands but also play a direct catalytic role in a range of specific organic transformations. Their inherent chemical properties allow them to act as catalysts, often with high efficiency and selectivity.
One significant area of application is in C–H bond functionalization. chemrxiv.org For example, the multiple, site-selective, metal-catalyzed C–H functionalization of 4-hydroxyquinoline has been demonstrated. chemrxiv.org In this process, directing groups on the quinoline scaffold, such as an N-oxide, guide the functionalization at specific positions like C-2 and C-8. chemrxiv.org Subsequent modifications, including a Fries rearrangement of a 4-O-carbamoyl group, can introduce functionality at the C-3 position and reveal a 4-oxo group that directs further functionalization at C-5. chemrxiv.org
Quinoline derivatives have also been employed in the synthesis of other functionalized quinolines. An iron(III)-catalyzed domino aza-Michael/aldol/aromatization reaction has been developed to produce highly functionalized quinolines from 2-aminobenzophenones and ethyl buta-2,3-dienoate. thieme-connect.com This method is noted for its environmentally friendly aspects, such as the use of water as a solvent. thieme-connect.com Similarly, a metal-free approach for the synthesis of quinoline derivatives has been developed through the functionalization of C(sp³)–H bonds and tandem cyclization of 2-methylquinolines and 2-styrylanilines. acs.org
Furthermore, copper-catalyzed reactions involving glucose-derived ionic liquids have been utilized for the sustainable synthesis of functionalized quinolines from 2-aminobenzyl alcohols and 1,3-dicarbonyl compounds or nitriles. rsc.org In this system, molecular oxygen promotes the chemo-selective oxidation of the alcohol to an aldehyde, which then undergoes annulation. rsc.org
The catalytic activity of quinoline derivatives extends to oxidation reactions as well. mdpi.com Copper(II) complexes with quinoline-derived ligands have been shown to efficiently catalyze the oxidation of catechol to o-quinone. mdpi.com The catalytic efficiency in these systems is influenced by the nature of the ions and the chemical structure of the ligands, with electron-rich coordination sites leading to more stable and active complexes. mdpi.com Vanadium(IV) complexes with methyl-substituted 8-hydroxyquinolines have also demonstrated high catalytic activity in the oxidation of hydrocarbons and alcohols using hydrogen peroxide as the oxidant. mdpi.com
Future Directions and Emerging Research Avenues
Exploration of Unconventional Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has traditionally relied on established methods like the Conrad-Limpach, Doebner-von Miller, and Skraup reactions. nih.govmdpi.com However, the pursuit of more efficient, sustainable, and diverse synthetic routes is a continuous endeavor. Future research is likely to focus on the development of unconventional methodologies to access 4-hydroxyquinoline-6-carbaldehyde and its analogs.
One promising area is the use of metal-free catalytic systems, which offer advantages in terms of cost and environmental impact. mdpi.com Additionally, photochemical and electrochemical methods are gaining traction as powerful tools for constructing complex heterocyclic frameworks. mdpi.com For instance, photochemical electrophilic cyclization has been shown to produce highly functionalized quinolines. mdpi.com The exploration of novel solvents, such as ionic liquids or deep eutectic solvents, could also lead to improved reaction yields and selectivity. nih.gov
Development of Advanced Derivatization Strategies for Tunable Functionality
The aldehyde and hydroxyl groups of this compound provide convenient handles for a wide range of chemical transformations, allowing for the synthesis of a diverse library of derivatives with tunable properties. Advanced derivatization strategies will be crucial for unlocking the full potential of this scaffold.
Future work will likely involve the development of sophisticated protocols for the selective modification of either the aldehyde or the hydroxyl group. nih.gov For example, the aldehyde can be converted into various functional groups, including carboxylic acids, alcohols, and amines, through oxidation, reduction, and reductive amination reactions, respectively. The hydroxyl group, on the other hand, can be alkylated, acylated, or used as a directing group in metal-catalyzed C-H functionalization reactions. The resulting derivatives could find applications in medicinal chemistry, materials science, and catalysis.
Integration of this compound into Supramolecular Architectures
The ability of the 4-hydroxyquinoline (B1666331) moiety to participate in hydrogen bonding and metal coordination makes it an attractive building block for the construction of supramolecular assemblies. researchgate.net The aldehyde group can be further utilized to introduce additional recognition sites or to link the quinoline unit to other molecular components.
Future research in this area will focus on the design and synthesis of novel supramolecular structures based on this compound. These could include macrocycles, cages, and polymers with well-defined shapes and functions. The incorporation of this quinoline derivative into metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) is another promising avenue, potentially leading to materials with applications in gas storage, separation, and catalysis.
Design of Chemically Responsive and Dynamic Systems
The reactivity of the aldehyde group in this compound can be exploited to create chemically responsive and dynamic systems. For example, the formation of Schiff bases through condensation with primary amines is a reversible reaction that can be used to control the assembly and disassembly of supramolecular structures or to switch the properties of a material.
Future research will likely focus on the development of sophisticated systems that can respond to specific chemical stimuli. This could involve the design of chemosensors for the detection of analytes of interest or the creation of "smart" materials that can change their properties in response to changes in their environment. The integration of this compound into polymer backbones or onto surfaces could lead to the development of responsive coatings and films.
Synergistic Approaches Combining Computational and Experimental Research
The combination of computational modeling and experimental studies is a powerful approach for accelerating the discovery and development of new molecules and materials. mdpi.com In the context of this compound, computational methods can be used to predict the properties of its derivatives, to design new synthetic targets, and to understand the mechanisms of its reactions.
Density functional theory (DFT) calculations, for instance, can provide insights into the electronic structure, reactivity, and spectroscopic properties of these compounds. mdpi.comnih.gov Molecular docking simulations can be used to predict the binding of this compound derivatives to biological targets, guiding the design of new drug candidates. mdpi.com The synergy between in silico and in vitro/in vivo studies will be crucial for the rational design of functional molecules and materials based on this versatile scaffold.
Mechanistic Understanding of Complex Reaction Systems
A thorough understanding of reaction mechanisms is essential for optimizing existing synthetic methods and for developing new transformations. youtube.comyoutube.com The reactions of this compound and its derivatives can be complex, involving multiple steps and potential side reactions.
Future research will focus on elucidating the detailed mechanisms of these reactions using a combination of experimental techniques, such as kinetic studies and isotopic labeling, and computational modeling. masterorganicchemistry.com For example, understanding the mechanism of the modified Mannich reaction with 4-hydroxyquinolines can lead to better control over the product distribution. nih.gov A deeper understanding of the factors that govern the regioselectivity and stereoselectivity of these reactions will enable the synthesis of complex target molecules with high efficiency and precision.
Q & A
What are the primary synthetic routes for 4-Hydroxyquinoline-6-carbaldehyde, and how do reaction conditions influence yield and purity?
Basic Answer:
Classical methods like the Gould–Jacob, Friedländer, or Skraup reactions are commonly employed for quinoline derivatives. For example, cyclocondensation of aminophenols with aldehydes under acidic conditions can yield 4-hydroxyquinoline scaffolds. Optimization of temperature (e.g., reflux vs. microwave-assisted heating) and catalyst choice (e.g., H₂SO₄ vs. ionic liquids) significantly impacts yield and purity . Elemental analysis and HPLC are critical for verifying purity post-synthesis.
How can advanced catalytic systems improve the synthesis of this compound?
Advanced Answer:
Transition metal catalysts (e.g., Pd, Cu) or green protocols (e.g., ultrasound irradiation, solvent-free conditions) enhance regioselectivity and reduce by-products. For instance, Pd-catalyzed C–H activation can introduce the aldehyde group at the 6-position efficiently. Computational modeling (DFT) may guide catalyst design to optimize electronic effects at the quinoline core .
What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
Basic Answer:
- IR: Confirms hydroxyl (broad ~3200 cm⁻¹) and aldehyde (sharp ~1700 cm⁻¹) functional groups.
- NMR: ¹H NMR shows aldehyde proton (δ 9.8–10.2 ppm) and hydroxyl proton (δ 10–12 ppm, exchangeable). ¹³C NMR identifies carbonyl (δ ~190 ppm) and aromatic carbons.
- MS: Molecular ion peak ([M+H]⁺) matches theoretical molecular weight (e.g., m/z 189.16 for C₁₀H₇NO₂) .
How can X-ray crystallography resolve ambiguities in structural elucidation?
Advanced Answer:
Single-crystal X-ray diffraction provides unambiguous confirmation of molecular geometry and substituent positions. SHELX software (e.g., SHELXL) refines crystallographic data, resolving challenges like disorder or twinning. For example, hydrogen bonding between the hydroxyl and aldehyde groups can stabilize the crystal lattice, influencing packing patterns .
What methodologies are used to evaluate the biological activity of this compound?
Advanced Answer:
- Antimicrobial Assays: MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.
- Anticancer Studies: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values.
- Mechanistic Probes: Fluorescence quenching or molecular docking to study interactions with DNA or enzymes like topoisomerase II .
How should researchers address stability and handling challenges during experiments?
Basic Answer:
The compound is light- and moisture-sensitive. Store under inert gas (N₂/Ar) at −20°C. Use anhydrous solvents (e.g., DMF, DMSO) for reactions. Safety protocols (gloves, fume hood) are mandatory due to potential irritant properties .
How can contradictory biological activity data across studies be resolved?
Advanced Answer:
Discrepancies may arise from variations in assay conditions (e.g., pH, solvent). Validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) and control for compound degradation via HPLC. Meta-analysis of structure-activity relationships (SAR) across analogs can identify key functional groups .
What role does computational chemistry play in studying this compound?
Advanced Answer:
DFT calculations predict electronic properties (e.g., HOMO/LUMO energies) to guide synthetic modifications. Molecular dynamics simulations model interactions with biological targets, such as binding affinity to bacterial membranes or enzyme active sites .
How does solvent choice impact solubility and reactivity in derivatization reactions?
Basic Answer:
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility due to the compound’s polar groups. For nucleophilic substitutions at the aldehyde, low-polarity solvents (e.g., THF) may favor kinetic control. Solvent dielectric constant (ε) correlates with reaction rate in SN2 mechanisms .
What advanced methods ensure high purity for sensitive applications like in vivo studies?
Advanced Answer:
Combination techniques are critical:
- Prep-HPLC: Isolate isomers using C18 columns (ACN/H₂O gradient).
- Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal habit control.
- Elemental Analysis: Confirm stoichiometry (C, H, N within ±0.3% of theoretical) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
